Dizocilpine maleate, also known as (+)-MK 801 maleate, is a potent non-competitive antagonist of the N-methyl-D-aspartate receptor, a subtype of glutamate receptors involved in synaptic plasticity and memory function. This compound has garnered attention for its neuroprotective properties and potential therapeutic applications in various neurological conditions, including stroke and neurodegenerative diseases. Dizocilpine maleate is classified as a synthetic organic compound with the molecular formula and a molecular weight of approximately 337.4 Da .
Dizocilpine maleate is synthesized from dizocilpine through its reaction with maleic acid, forming a maleate salt. It falls under the category of neuropharmacological agents, specifically targeting the N-methyl-D-aspartate receptor to modulate excitatory neurotransmission. This classification places it within a broader context of compounds utilized in research and potential clinical settings for their effects on neuronal activity .
The synthesis of dizocilpine involves several steps, typically starting from dibenzosuberenone. A notable synthesis route includes:
Dizocilpine maleate features a complex molecular structure characterized by:
Dizocilpine maleate primarily participates in reactions that involve its interaction with biological systems rather than traditional organic reactions. Its key chemical property is its ability to bind non-competitively to the N-methyl-D-aspartate receptor, blocking ion flow through the channel when activated by glutamate.
The mechanism by which dizocilpine exerts its effects involves:
Relevant data indicate that dizocilpine maintains its integrity and potency when stored correctly, making it suitable for laboratory use in various experimental contexts .
Dizocilpine maleate has several scientific applications, including:
(-)-Dizocilpine maleate (MK-801) is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds within the ion channel pore of the NMDA receptor, physically obstructing ion flux. This binding occurs with high affinity (Kd = 30.5–37.2 nM) and prevents calcium (Ca2+) influx, which is critical for excitatory signaling and neuronal excitotoxicity [1] [3] [8].
The blockade by (-)-dizocilpine is use-dependent and voltage-sensitive. It requires prior activation (agonist binding) and partial depolarization of the NMDA receptor to displace the endogenous Mg2+ block. Once bound, dizocilpine becomes trapped within the closed channel, leading to prolonged inhibition even after agonist dissociation [1] [7]. Electrophysiological studies show this results in an essentially irreversible blockade under physiological conditions, contributing to its long-lasting effects [7].
Cryo-EM and mutagenesis studies reveal that (-)-dizocilpine binds deep within the transmembrane vestibule of the NMDA receptor pore, interacting with residues from the M3 transmembrane helices of GluN1 and GluN2 subunits. Key contact points include:
Table 1: Binding Characteristics of (-)-Dizocilpine at NMDA Receptors
| Parameter | Value | Experimental System |
|---|---|---|
| Kd | 30.5–37.2 nM | Rat brain membranes |
| IC50 (GluN1/2A) | ~90 nM | Recombinant receptors |
| IC50 (GluN1/2B) | ~50 nM | Recombinant receptors |
| Binding Site Location | Transmembrane vestibule | Cryo-EM structural data |
(-)-Dizocilpine exhibits differential potency across NMDA receptor subtypes:
Endogenous polyamines (e.g., spermine) and redox agents modulate dizocilpine’s binding:
Table 2: Allosteric Modulation of (-)-Dizocilpine Binding
| Modulator | Effect on Binding | Receptor Subtype |
|---|---|---|
| Spermine | Enhancement (↑ 30–50%) | GluN1/GluN2B |
| Dithiothreitol (Red) | Enhancement (↑ 20–40%) | Pan-subtypes |
| 5,5’-DTNB (Ox) | Inhibition (↓ 40–60%) | Pan-subtypes |
(-)-Dizocilpine acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs):
Dizocilpine inhibits monoamine transporters at micromolar concentrations:
Table 3: Non-NMDA Receptor Targets of (-)-Dizocilpine
| Target | Affinity/IC50 | Functional Consequence |
|---|---|---|
| nAChR (high-affinity site) | Kd = 4.8 µM | Noncompetitive inhibition |
| Dopamine Transporter (DAT) | IC50 ≈ 25 µM | Dopamine reuptake inhibition |
| Serotonin Transporter (SERT) | IC50 ≈ 15 µM | Serotonin reuptake inhibition |
| Sigma Receptors | Ki ≈ 300–500 nM | Cognitive disruption |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8